

In-Depth Technical Guide: Hydroflumethiazide-15N2,13C,d2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydroflumethiazide-15N2,13C,d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Hydroflumethiazide and its isotopically labeled form, **Hydroflumethiazide-15N2,13C,d2**. This guide is intended for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Chemical Identity and Properties

While a specific CAS number for **Hydroflumethiazide-15N2,13C,d2** is not readily available in public databases, the unlabeled compound and other isotopic variants are well-documented. The isotopically labeled version is primarily utilized as an internal standard in quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The essential chemical and physical properties are pertinent to the unlabeled form.

CAS Number Information:



Compound	CAS Number	Note
Hydroflumethiazide	135-09-1	Unlabeled parent compound. [2][3][4][5][6]
Hydroflumethiazide-13C,d2	1189877-11-9	Isotopically labeled variant.[1]
Hydroflumethiazide- 15N2,13C,d2	Not Available	The subject of this guide.

Physicochemical Properties of Hydroflumethiazide:

Property	Value	Reference	
Molecular Formula	C8H8F3N3O4S2	[2][3]	
Molecular Weight	331.29 g/mol	[2][3][8]	
Appearance	White to cream-colored, finely divided, crystalline powder.		
Melting Point	270-275 °C [9]		
pKa1	8.9 [2]		
pKa2	10.7	[2]	
UV max (Methanol)	272.5 nm	[2]	
Solubility (at 25°C)	Acetone: >100 mg/mLMethanol: 58 mg/mLAcetonitrile: 43 mg/mLWater: 0.3 mg/mLEther: 0.2 mg/mLBenzene: <0.1 mg/mL	[2][10]	

Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that primarily functions by inhibiting the sodium-chloride symporter (SLC12A3) located in the distal convoluted tubule of the nephron.[10][11]

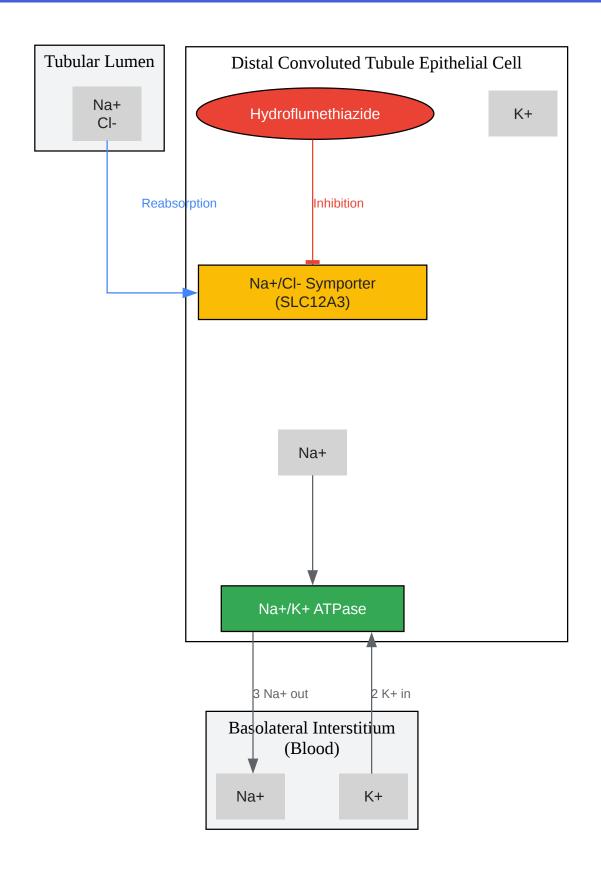


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[12][13] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. Consequently, water is retained within the tubule due to the osmotic gradient, leading to increased urine output (diuresis).[11][12][13] This reduction in blood volume is a key factor in its antihypertensive effect. Additionally, thiazide diuretics are known to have vasodilatory effects, which also contribute to the lowering of blood pressure.[13]





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Caption: Mechanism of action of Hydroflumethiazide in the distal convoluted tubule.



Experimental Protocols

The isotopically labeled **Hydroflumethiazide-15N2,13C,d2** is an ideal internal standard for the quantification of Hydroflumethiazide in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for such an analysis.

Objective: To quantify the concentration of Hydroflumethiazide in human plasma using a validated LC-MS/MS method with **Hydroflumethiazide-15N2,13C,d2** as an internal standard.

Materials and Reagents:

- Hydroflumethiazide reference standard
- Hydroflumethiazide-15N2,13C,d2 internal standard (IS)
- Human plasma (with K3EDTA as anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Deionized water
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

Standard Solutions Preparation:



- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Hydroflumethiazide and **Hydroflumethiazide-15N2,13C,d2** in methanol.
- Working Solutions: Prepare serial dilutions of the Hydroflumethiazide stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards (CSs) and quality control (QC) samples at various concentrations.
- Internal Standard Working Solution: Prepare a working solution of Hydroflumethiazide-15N2,13C,d2 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Solid-Phase Extraction):

- Allow all plasma samples, CSs, and QCs to thaw to room temperature.
- To 100 μ L of plasma in a polypropylene tube, add 50 μ L of the internal standard working solution and vortex for 30 seconds.
- Add 100 μL of 5.0 mM ammonium formate (pH 3.0) and vortex for another 30 seconds.
- Centrifuge the samples at 14,000 g for 5 minutes at 10 °C.
- Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).
- Load the supernatant from the centrifuged plasma samples onto the conditioned SPE cartridges.
- Wash the cartridges with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.
- Dry the cartridges using nitrogen gas.
- Elute the analytes with 0.5 mL of the mobile phase solution into clean collection tubes.
- Briefly vortex the eluate and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative):

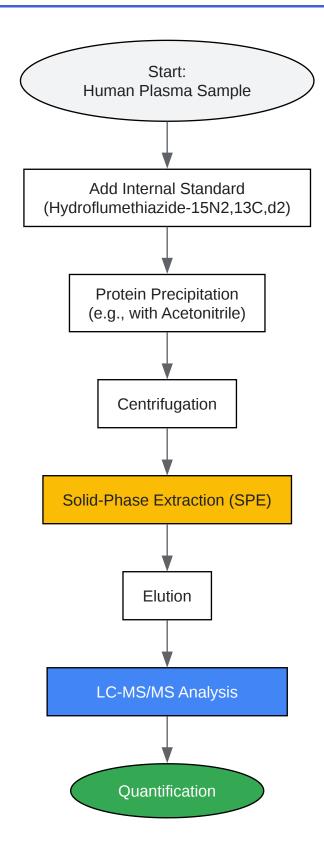


- LC System: High-performance liquid chromatography system.
- Column: C18 reversed-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and 5.0 mM ammonium formate (pH 4.5, adjusted with formic acid).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI), negative or positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
 - Monitor the specific precursor-to-product ion transitions for both Hydroflumethiazide and Hydroflumethiazide-15N2,13C,d2.

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Use a weighted linear regression to fit the calibration curve.
- Determine the concentration of Hydroflumethiazide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: General workflow for the bioanalysis of Hydroflumethiazide.



Pharmacokinetics

The pharmacokinetic profile of Hydroflumethiazide has been studied in healthy individuals and patients with congestive heart failure.

Pharmacokinetic Parameters of Hydroflumethiazide:

Parameter	Value	Condition	Reference
Bioavailability	~65-75%	Oral administration	[13]
Time to Peak (Tmax)	1-2.5 hours	Oral administration	[13]
Protein Binding	40-68%	[13]	
Half-life (t1/2)	5.6-14.8 hours	Biphasic elimination	[13][14]
Metabolism	Minimally metabolized	[13]	
Excretion	Primarily excreted unchanged in urine	[9]	_
Renal Clearance	453.4 ± 256.6 mL/min	Healthy males	[15]

Note: The biological half-life can be longer in patients with congestive heart failure.[14]

This technical guide provides a foundational understanding of **Hydroflumethiazide-15N2,13C,d2**, its properties, mechanism of action, and its application in experimental settings. For specific research applications, further optimization of the described protocols may be necessary.

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